![molecular formula C23H29ClN6O4 B2548632 Ethyl 2-[8-[[4-(5-chloro-2-methylphenyl)piperazin-1-yl]methyl]-1,3-dimethyl-2,6-dioxopurin-7-yl]acetate CAS No. 893946-26-4](/img/structure/B2548632.png)

Ethyl 2-[8-[[4-(5-chloro-2-methylphenyl)piperazin-1-yl]methyl]-1,3-dimethyl-2,6-dioxopurin-7-yl]acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

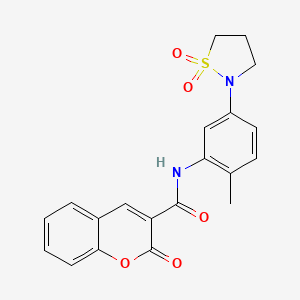

The compound Ethyl 2-[8-[[4-(5-chloro-2-methylphenyl)piperazin-1-yl]methyl]-1,3-dimethyl-2,6-dioxopurin-7-yl]acetate is not directly mentioned in the provided papers. However, the papers do discuss related compounds that share structural similarities, such as the presence of a piperazine ring and a methylphenyl group. The first paper discusses 8-[2-(4-Aryl-1-piperazinyl)ethyl]-2H-1,4-benzoxazin-3(4H)-ones, which are potent 5-HT(1A/B/D) receptor antagonists with selectivity over hERG potassium channels . The second paper describes the synthesis of novel piperazine derivatives with antimicrobial activity . These compounds are characterized by their piperazine structure and the presence of a methylphenyl group, which is also found in the compound of interest.

Synthesis Analysis

The synthesis of related compounds involves multi-component reactions, as described in the second paper, where a four-component cyclo condensation is used to create piperazine derivatives . This method involves the use of diacetyl, aromatic aldehyde, 2-(piperazin-1-yl)ethanamine, and ammonium acetate with a sulfate-based catalyst in ethanol. Although the exact synthesis of Ethyl 2-[8-[[4-(5-chloro-2-methylphenyl)piperazin-1-yl]methyl]-1,3-dimethyl-2,6-dioxopurin-7-yl]acetate is not detailed, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of compounds similar to the one includes a piperazine ring, which is known to interact with various biological targets, such as serotonin receptors . The presence of a 5-chloro-2-methylphenyl group suggests potential for increased lipophilicity and possibly an impact on the compound's binding affinity to its targets. The structural features of these compounds are crucial for their biological activity and selectivity.

Chemical Reactions Analysis

The chemical reactions involving piperazine derivatives typically aim to modify the biological activity of the compounds. In the first paper, the modulation of different target activities was achieved to give compounds with a range of profiles suitable for in vivo characterization . This suggests that chemical modifications on the piperazine derivatives can lead to compounds with diverse biological activities.

Physical and Chemical Properties Analysis

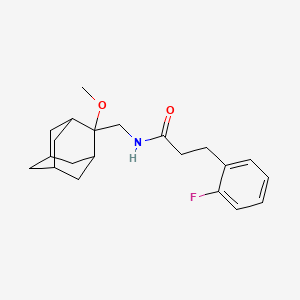

While the physical and chemical properties of Ethyl 2-[8-[[4-(5-chloro-2-methylphenyl)piperazin-1-yl]methyl]-1,3-dimethyl-2,6-dioxopurin-7-yl]acetate are not explicitly provided, the properties of similar compounds can be inferred. Piperazine derivatives are generally soluble in organic solvents like ethanol, as indicated by the synthesis methods . The presence of a chloro group and a methyl group on the phenyl ring could affect the compound's polarity and, consequently, its solubility in different solvents. The spectral characterization, including IR, NMR, and mass spectrometry, provides insights into the functional groups present and the molecular framework of these compounds .

Applications De Recherche Scientifique

Synthesis and Characterization

Ethyl 2-[8-[[4-(5-chloro-2-methylphenyl)piperazin-1-yl]methyl]-1,3-dimethyl-2,6-dioxopurin-7-yl]acetate is a compound that has been involved in the synthesis and characterization of novel derivatives with potential biological activities. For example, Sharma et al. (2014) synthesized a series of novel carbazole derivatives starting from carbazole, which on reaction with ethyl chloroacetate yielded ethyl 2-(9H-carbazole-9-yl)acetate. These compounds were evaluated for their antibacterial, antifungal, and anticancer activities, showing significant activity in some derivatives https://consensus.app/papers/synthesis-characterization-evaluation-carbazole-sharma/ad3549df63d156aeb1ee736eca582354/?utm_source=chatgpt.

Biological Evaluation

In the realm of biological evaluation, several compounds including those related to the ethyl 2-[8-[[4-(5-chloro-2-methylphenyl)piperazin-1-yl]methyl]-1,3-dimethyl-2,6-dioxopurin-7-yl]acetate structure have been explored for their potential therapeutic applications. Lecanu et al. (2010) reported on a novel drug candidate designed for Alzheimer's disease treatment, demonstrating neuroprotective properties through various mechanisms, including acetylcholinesterase inhibition and antioxidant activities https://consensus.app/papers/dimethylcarbamic-acid-lecanu/7a85abe5d8225811ac59c6e38cc9c5ba/?utm_source=chatgpt.

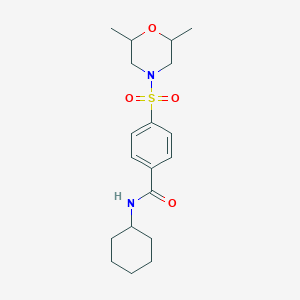

Antimicrobial and Anticancer Properties

Compounds structurally related to ethyl 2-[8-[[4-(5-chloro-2-methylphenyl)piperazin-1-yl]methyl]-1,3-dimethyl-2,6-dioxopurin-7-yl]acetate have been tested for antimicrobial and anticancer properties. Research by Rajkumar et al. (2014) on novel piperazine derivatives showed excellent antibacterial and antifungal activities compared to standard drugs. This demonstrates the potential for these compounds to be developed into new antimicrobial agents https://consensus.app/papers/synthesis-characterization-evaluation-novel-rajkumar/558c3628ae9d5ba3b856485ee61bd437/?utm_source=chatgpt.

Neuroprotective Activities

Further investigations into related compounds have shown promising neuroprotective activities. Kucukkilinc et al. (2017) synthesized a series of triazine derivatives, with one showing significant neuroprotective activity in models of H2O2 and β-amyloid-induced toxicity in neuronal cells. This suggests a potential application in neurodegenerative diseases treatment https://consensus.app/papers/synthesis-activity-novel-124triazine-derivatives-moiety-kucukkilinc/9f7af194230b52f6b2e32f5661125057/?utm_source=chatgpt.

Propriétés

IUPAC Name |

ethyl 2-[8-[[4-(5-chloro-2-methylphenyl)piperazin-1-yl]methyl]-1,3-dimethyl-2,6-dioxopurin-7-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29ClN6O4/c1-5-34-19(31)14-30-18(25-21-20(30)22(32)27(4)23(33)26(21)3)13-28-8-10-29(11-9-28)17-12-16(24)7-6-15(17)2/h6-7,12H,5,8-11,13-14H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAIKJNBCDPPHML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C4=C(C=CC(=C4)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29ClN6O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl (8-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2548549.png)

![N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-methoxybenzamide hydrochloride](/img/structure/B2548553.png)

![5-amino-N-(3-chloro-4-fluorophenyl)-1-{[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2548554.png)

![3-Benzyl-3-azaspiro[bicyclo[3.2.1]octane-8,2'-[1,3]dioxolane] hydrochloride](/img/structure/B2548558.png)

![N-[1-methyl-3-(4-methylphenyl)-4-oxoquinolin-2-yl]acetamide](/img/structure/B2548562.png)

![4-benzyl-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2548565.png)

![N-(4-ethoxyphenyl)-2-[[2-[(2-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2548567.png)

![N-(2-chlorobenzyl)-2-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2548569.png)

![N-benzyl-1-{[4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)phenyl]sulfonyl}-N-methylpiperidine-4-carboxamide](/img/structure/B2548570.png)

![2-methyl-5-{[(E)-2-thienylmethylidene]amino}benzenecarbonitrile](/img/structure/B2548571.png)